2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

Description

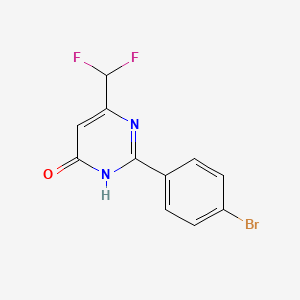

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a bromophenyl substituent at position 2 and a difluoromethyl group at position 6 of the pyrimidine ring, with a hydroxyl group at position 2. The bromine atom enhances electrophilic reactivity and may influence intermolecular interactions (e.g., halogen bonding), while the difluoromethyl group contributes to metabolic stability and lipophilicity due to fluorine’s electronegativity and low polarizability .

Properties

Molecular Formula |

C11H7BrF2N2O |

|---|---|

Molecular Weight |

301.09 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H7BrF2N2O/c12-7-3-1-6(2-4-7)11-15-8(10(13)14)5-9(17)16-11/h1-5,10H,(H,15,16,17) |

InChI Key |

FHLHZTHHAPBDKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrimidine Core with Halogen Substituents

The initial step involves synthesizing a suitably functionalized pyrimidine ring, often starting from commercially available precursors such as malononitrile derivatives or β-dicarbonyl compounds. A typical approach is:

- Condensation of β-dicarbonyl compounds with formamide derivatives under reflux conditions to form the pyrimidine ring.

- Halogenation at the 2-position using N-bromosuccinimide (NBS) or similar brominating agents, often under radical conditions, to yield the 2-bromo pyrimidine intermediate.

Introduction of the 4-Hydroxyl Group

The hydroxyl at the 4-position can be introduced via nucleophilic substitution or hydroxylation of a precursor pyrimidine, often through:

- Nucleophilic attack of hydroxide or related nucleophiles on activated pyrimidine intermediates.

- Alternatively, oxidative hydroxylation using reagents like hydrogen peroxide under acidic or basic conditions.

Incorporation of the 4-Bromophenyl Group at Position 2

The 4-bromophenyl substituent is typically introduced via:

- Suzuki-Miyaura coupling between a 2-halogenated pyrimidine and 4-bromophenylboronic acid, under palladium catalysis, which offers regioselectivity and high yields.

- This method is favored due to its efficiency and functional group tolerance.

Installation of the Difluoromethyl Group at Position 6

The difluoromethyl group is introduced through:

- Nucleophilic substitution using difluoromethylating reagents such as difluoromethyl zinc or difluoromethyl sulfonates.

- Alternatively, radical fluorination of methyl precursors using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Final Purification and Characterization

The final compound is purified via recrystallization or chromatography, with structure confirmation through NMR, MS, and X-ray crystallography.

Representative Synthetic Route with Data Table

| Step | Reaction Description | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of pyrimidine core | Malononitrile + formamide | Reflux | - |

| 2 | Bromination at 2-position | NBS, radical initiator | 70-85% | Radical bromination under light or heat |

| 3 | Hydroxylation at 4-position | H2O2, acid/base | 60-75% | Oxidative hydroxylation |

| 4 | Suzuki coupling to introduce 4-bromophenyl | Pd(PPh3)4, K2CO3, Dioxane/H2O | 80-95% | Regioselective at 2-halogen |

| 5 | Difluoromethylation at 6-position | Difluoromethyl zinc reagent | 65-85% | Using specialized difluoromethylating agents |

Research Findings and Methodological Variations

- Radical bromination using NBS is a common method for selective halogenation at the 2-position of pyrimidines, as demonstrated in studies on heterocyclic halogenation.

- Suzuki-Miyaura coupling has been extensively utilized for attaching aryl groups to pyrimidines, providing high regioselectivity and yields.

- The difluoromethylation step benefits from reagents like difluoromethyl zinc or sulfonates, which are compatible with pyrimidine derivatives and allow for controlled fluorination.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is a pyrimidine derivative featuring a bromophenyl group and a difluoromethyl group attached to a pyrimidine ring. Due to its unique chemical properties, it is used in scientific research across chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is studied for its potential biological activities and interactions with biomolecules.

- Medicine It is investigated for potential therapeutic properties and as a lead compound in drug discovery. Pyrimidine derivatives, in general, have demonstrated anti-inflammatory effects .

- Industry It is utilized in developing new materials and chemical processes.

Pyrimidine Derivatives as Anti-Inflammatory Agents

Research indicates that pyrimidine derivatives exhibit anti-inflammatory activity . For example, certain pyrimidine derivatives have shown significant in vitro anti-inflammatory activity by suppressing COX-2 activity . In one study, two compounds showed IC50 values against COX-2 inhibition of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) . Additionally, some tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have demonstrated potent anti-inflammatory effects by decreasing iNOS and COX-2 mRNA expressions .

Pyrimidin-4-ols as Acetylcholinesterase Inhibitors

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group may enhance the compound’s stability and binding affinity, while the bromophenyl group can facilitate interactions with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Electronic and Steric Effects

Hydrogen Bonding and Solubility

- The 4-hydroxyl group in the target compound and analogues facilitates hydrogen bonding, improving aqueous solubility compared to non-hydroxylated derivatives (e.g., ’s chloro/fluoro analogue) .

- The phenolic hydroxyl in ’s compound (pKa ~10) is more acidic than the pyrimidin-4-ol group (pKa ~7–8), affecting ionization under physiological conditions .

Biological Activity

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromophenyl group and difluoromethyl substituent, is being studied for its pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring, which is known for its versatility in medicinal chemistry. The bromine and difluoromethyl groups are significant as they can influence the compound's biological activity through electronic and steric effects.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A comparative analysis of IC50 values from various studies demonstrates that modifications in the pyrimidine structure can enhance anticancer efficacy:

| Compound | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (breast cancer) |

| Related pyrimidine derivatives | 10 - 33 | MDA-MB-231 (triple-negative breast cancer) |

The specific mechanism of action often involves the inhibition of critical pathways in cancer cell signaling, leading to apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies on related pyrimidine derivatives have shown competitive inhibition of acetylcholinesterase with IC50 values ranging from 2.2 µM to higher values depending on structural modifications. This suggests that this compound may similarly interact with key enzymes involved in neurotransmission and potentially other metabolic pathways.

Study on Anticancer Properties

In a recent investigation, a series of pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The study highlighted that the presence of electron-withdrawing groups like bromine and fluorine significantly improved cytotoxicity against MCF-7 cells. The results showed that compounds with similar structural characteristics to this compound had IC50 values as low as 10 µM, indicating strong potential for therapeutic applications .

Enzyme Interaction Studies

Molecular docking studies have been conducted to elucidate the binding interactions between pyrimidine derivatives and target enzymes such as acetylcholinesterase. These studies revealed that the difluoromethyl group enhances binding affinity through specific interactions within the enzyme's active site, corroborating the observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.